5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Overview
Description
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, commonly referred to as BNPP, is a heterocyclic aromatic compound that has been of interest to scientists and researchers due to its unique properties and potential applications. BNPP is a colorless solid that is soluble in organic solvents and has a melting point of approximately 82°C. BNPP has been used in a range of scientific applications, including as a reagent in organic synthesis and as a tool for studying biochemical pathways. In
Scientific Research Applications
Organometallic Chemistry of Pyrazole Derivatives
Pyrazole derivatives play a significant role in the inorganic and organometallic chemistry of Group 5 metal complexes. These complexes, particularly those containing hydridotris(pyrazolyl)borates, are studied for their physico-chemical properties to model interactions occurring in metalloproteins like bromoperoxidase. The research extends to vanadium, niobium, and tantalum complexes, highlighting their potential in organometallic chemistry, especially in the field of tour-electron alkyne complexes (Etienne, 1996).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. Their versatility in pharmaceutical applications is notable, with ongoing research into developing new derivatives for various therapeutic uses (Shaaban, Mayhoub, & Farag, 2012). The exploration of pyrazoline compounds in anticancer research also demonstrates their significance as potential therapeutic agents, with various synthetic strategies being employed to enhance their biological activity (Ray et al., 2022).
Pyrazole Derivatives in Energetic Materials
Research into pyrazole derivatives extends to their use in energetic materials, where they contribute to the development of high-energy density materials (HEDMs). These studies focus on the synthesis and properties of azine energetic compounds, which are crucial for improving the performance of propellants and explosives. The potential of pyrazole derivatives in this field highlights their importance in advancing materials science (Yongjin & Shuhong, 2019).
Pyrazole-Based Catalysts
The synthesis of pyrazole-based compounds also finds importance in catalysis, where they serve as ligands in the self-assembly of polynuclear complexes. These complexes, with their highly symmetric architectures, are investigated for their catalytic properties and potential applications in various chemical reactions (Gusev, Shulgin, & Kiskin, 2019).
properties
IUPAC Name |
5-bromo-4-nitro-1-(oxan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O3/c9-8-6(12(13)14)5-10-11(8)7-3-1-2-4-15-7/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGFJFNRBLOXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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